![molecular formula C13H16N2O B2361077 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile CAS No. 1466551-41-6](/img/structure/B2361077.png)
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is an organic compound with the molecular formula C13H16N2O. It is a morpholine derivative, characterized by the presence of a nitrile group and a 2-methylphenylmethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile typically involves the reaction of 2-methylbenzyl chloride with morpholine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic ring and morpholine moiety contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-[(2-Methylphenyl)methyl]morpholine: Lacks the nitrile group, resulting in different chemical properties and reactivity.
4-[(2-Methylphenyl)methyl]piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of morpholine, leading to variations in biological activity and chemical behavior.
Uniqueness
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is unique due to the presence of both the morpholine ring and the nitrile group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGLZJBVNPRQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
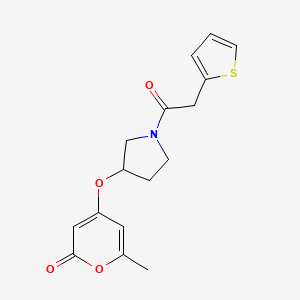

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)
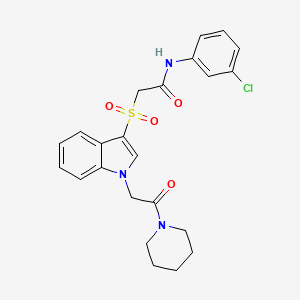
![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)
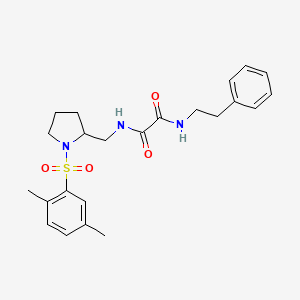
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)

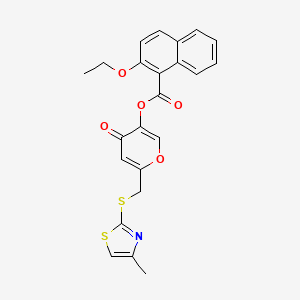
![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)
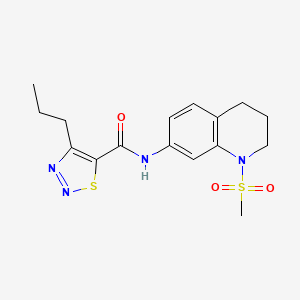
![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)
